molecular formula C18H16ClNO3 B13868561 [2-Chloro-6-[(4-methoxyphenyl)methoxy]quinolin-3-yl]methanol

[2-Chloro-6-[(4-methoxyphenyl)methoxy]quinolin-3-yl]methanol

Cat. No.: B13868561
M. Wt: 329.8 g/mol
InChI Key: RDYYOHFNQWQBSE-UHFFFAOYSA-N
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Description

[2-Chloro-6-[(4-methoxyphenyl)methoxy]quinolin-3-yl]methanol is a quinoline derivative featuring a chloro substituent at position 2, a methoxyphenylmethoxy group at position 6, and a hydroxymethyl (-CH2OH) group at position 2. The hydroxymethyl group enhances hydrogen-bonding capacity, which may improve solubility and target interactions compared to related analogs .

Properties

Molecular Formula

C18H16ClNO3

Molecular Weight

329.8 g/mol

IUPAC Name

[2-chloro-6-[(4-methoxyphenyl)methoxy]quinolin-3-yl]methanol

InChI

InChI=1S/C18H16ClNO3/c1-22-15-4-2-12(3-5-15)11-23-16-6-7-17-13(9-16)8-14(10-21)18(19)20-17/h2-9,21H,10-11H2,1H3

InChI Key

RDYYOHFNQWQBSE-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)COC2=CC3=CC(=C(N=C3C=C2)Cl)CO

Origin of Product

United States

Preparation Methods

Synthesis of 2-Chloroquinoline-3-carbaldehyde Intermediate

The key intermediate, 2-chloroquinoline-3-carbaldehyde, can be synthesized by the Vilsmeier-Haack reaction:

  • Reagents: Phosphorus oxychloride (POCl3) and N,N-dimethylformamide (DMF).
  • Procedure: POCl3 is added dropwise to DMF under cooling (15–30 °C), forming the Vilsmeier reagent.
  • The appropriate quinoline precursor or substituted aniline derivative is then added, and the mixture is heated (typically 35–45 °C) to form the 2-chloro-3-formylquinoline intermediate.
  • After completion, the reaction mixture is quenched with ice water and neutralized, followed by extraction and purification.

This method provides good yields of 2-chloroquinoline-3-carbaldehydes, which are essential precursors to the target compound.

Reduction of 2-Chloroquinoline-3-carbaldehyde to 2-Chloroquinolin-3-ylmethanol

  • Reagents: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
  • Procedure: The aldehyde group at position 3 is selectively reduced to the corresponding alcohol using NaBH4 in methanol or ethanol under mild conditions.
  • The reaction is typically carried out at 0–25 °C to avoid side reactions.
  • The product, 2-chloroquinolin-3-ylmethanol, is isolated by extraction and recrystallization.

This step converts the aldehyde intermediate into the desired methanol functionality at position 3.

Summary Table of Preparation Steps

Step Starting Material Reagents & Conditions Product Notes
1 Quinoline or substituted aniline POCl3 + DMF, 15–45 °C 2-Chloroquinoline-3-carbaldehyde Vilsmeier-Haack formylation
2 2-Chloroquinoline-3-carbaldehyde NaBH4 in MeOH, 0–25 °C 2-Chloroquinolin-3-ylmethanol Selective aldehyde reduction
3 2-Chloro-6-hydroxyquinolin-3-ylmethanol 4-Methoxybenzyl bromide, NaH or K2CO3, reflux This compound Williamson ether synthesis

Research Findings and Optimization Notes

  • The Vilsmeier-Haack reaction is a reliable method to introduce the formyl group at position 3 of quinolines with chloro substitution at position 2, providing good yields and regioselectivity.
  • Reduction of the aldehyde to the alcohol is efficiently achieved with sodium borohydride, which is milder and safer than lithium aluminum hydride, minimizing over-reduction or side reactions.
  • The etherification step at position 6 requires careful control of base strength and reaction temperature to avoid side reactions such as elimination or multiple substitutions.
  • Purification is typically done by recrystallization from methanol or ethanol, ensuring high purity of the final compound.
  • Alternative methods involve initial synthesis of 2-chloro-6-chloroquinoline derivatives followed by nucleophilic substitution with 4-methoxybenzyl alcohol under basic conditions, as described in patent literature, which offers a streamlined synthetic route.

Chemical Reactions Analysis

Types of Reactions

[2-Chloro-6-[(4-methoxyphenyl)methoxy]quinolin-3-yl]methanol can undergo various chemical reactions, including:

    Oxidation: The methanol group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: The quinoline core can be reduced to a tetrahydroquinoline derivative using hydrogenation reactions with catalysts such as palladium on carbon (Pd/C).

    Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: KMnO4, CrO3, or other strong oxidizing agents.

    Reduction: NaBH4, LiAlH4, or catalytic hydrogenation with Pd/C.

    Substitution: Nucleophiles like amines, thiols, or alkoxides under basic conditions.

Major Products

    Oxidation: Formation of a quinoline aldehyde or ketone.

    Reduction: Formation of tetrahydroquinoline derivatives.

    Substitution: Formation of various substituted quinoline derivatives.

Scientific Research Applications

2-Chloro-6-[(4-methoxyphenyl)methoxy]quinolin-3-yl]methanol is a synthetic organic molecule with a quinoline core structure, featuring chloro and methoxy substituents that suggest diverse biological activities and applications in medicinal chemistry.

Potential Applications

2-Chloro-6-[(4-methoxyphenyl)methoxy]quinolin-3-yl]methanol holds promise in various fields. Its potential applications are highlighted by its structural features and observed activities of similar compounds.

Antimicrobial Agent

The compound has potential as an antimicrobial agent because of its structural similarity to known antibacterial pharmacophores. Its unique substitution pattern may confer selective activity against specific biological targets, such as enzymes or receptors involved in disease pathways.

Anti-inflammatory, Antitumor, and Antiviral Effects

Research indicates that compounds with similar quinoline structures often exhibit significant biological activities, including anti-inflammatory, antitumor, and antiviral effects. The specific activity spectrum of this compound could be predicted using computational tools like PASS (Prediction of Activity Spectra for Substances), which analyzes structure-activity relationships based on existing data from known compounds.

Use as Protein Tyrosine Kinase Inhibitors

A novel class of protein tyrosine kinase inhibitors, featuring the N-(2-oxo-1,2-dihydroquinolin-3-yl-methyl)-thiourea framework, has been designed and synthesized .

Structural Similarity and Biological Activities

Several compounds share structural similarities with 2-Chloro-6-[(4-methoxyphenyl)methoxy]quinolin-3-yl]methanol, providing context for its uniqueness.

Compound NameStructure FeaturesBiological Activity
ChloroquineQuinoline derivative with a side chainAntimalarial
QuinacrineSimilar core structure with different substituentsAntiparasitic
MefloquineContains quinoline and ether linkagesAntimalarial
LoperamideOpioid receptor agonist with a similar aromatic systemAntidiarrheal

Mechanism of Action

The mechanism of action of [2-Chloro-6-[(4-methoxyphenyl)methoxy]quinolin-3-yl]methanol involves its interaction with specific molecular targets. The quinoline core can intercalate with DNA, disrupting its function and leading to cell death. Additionally, the compound can inhibit enzymes involved in critical biological pathways, contributing to its therapeutic effects.

Comparison with Similar Compounds

Structural Features and Substituent Analysis

The following table highlights key structural differences and similarities between the target compound and related quinoline derivatives:

Compound Name Molecular Formula Substituents (Position) Functional Groups Key Interactions
[2-Chloro-6-[(4-Methoxyphenyl)methoxy]quinolin-3-yl]methanol (Target) C₁₈H₁₅ClN₂O₃ Cl (2), (4-MeO-C₆H₄)-OCH₂ (6), -CH₂OH (3) Hydroxymethyl, ether, chloro Hydrogen bonding (O–H···O/N), π-π stacking
4-Amino-2-(4-chlorophenyl)-3-(4-methoxyphenyl)quinoline (4k) C₂₂H₁₈ClN₂O Cl (2), 4-MeO-C₆H₄ (3), NH₂ (4) Amino, chloro, methoxy Intermolecular H-bonding (N–H···Cl)
1-{6-Chloro-2-[(2-chloro-6-methylquinolin-3-yl)methoxy]-4-phenylquinolin-3-yl}ethanone C₂₈H₂₀Cl₂N₂O₂ Cl (2,6), CH₃ (6), -COCH₃ (3) Ketone, chloro, ether C–H···O H-bonds, π-π stacking (3.6–3.7 Å)
[2-Cyclopropyl-4-(4-fluorophenyl)quinolin-3-yl]methanol C₂₀H₁₇FN₂O Cyclopropyl (2), 4-F-C₆H₄ (4), -CH₂OH (3) Hydroxymethyl, fluoro Enhanced dipole interactions (C–F)
(4-Chloro-6-methoxyquinolin-3-yl)(p-tolyl)methanone C₁₈H₁₄ClN₂O₂ Cl (4), OMe (6), -CO-(4-Me-C₆H₄) (3) Ketone, methoxy, chloro Van der Waals, dipole-dipole

Key Observations :

  • The target compound’s hydroxymethyl group at position 3 distinguishes it from analogs with amino (4k) or ketone groups .
  • Chloro and methoxyphenyl substituents are common across compounds, suggesting shared synthetic pathways (e.g., Suzuki coupling or Pd-catalyzed cross-coupling) .

Physical Properties and Stability

  • Melting Points: Compound 4k : 223–225°C (ethanol recrystallization). Ketone derivative : Higher molecular weight (311.8 g/mol) but lacks polar -OH, likely resulting in higher melting points than the target.
  • Crystal Packing: Quinoline derivatives with π-π stacking (e.g., 3.6–3.7 Å in ) exhibit enhanced thermal stability. The target compound’s hydroxymethyl group may disrupt such interactions, favoring hydrogen-bonded networks instead .

Biological Activity

2-Chloro-6-[(4-methoxyphenyl)methoxy]quinolin-3-yl]methanol is a synthetic compound characterized by a quinoline core structure, which is known for its diverse biological activities. The compound features a chloro substituent at the second position, a methoxy group on a phenyl ring at the sixth position, and a methanol group at the third position of the quinoline. This structural configuration suggests potential applications in medicinal chemistry, particularly in antimicrobial and anticancer therapies.

The molecular formula of 2-Chloro-6-[(4-methoxyphenyl)methoxy]quinolin-3-yl]methanol is C18H16ClNO3, with a molecular weight of 335.78 g/mol. The compound appears as a yellow to off-white solid and is stable under ambient conditions, typically stored at temperatures between 2-8°C .

PropertyValue
Molecular FormulaC18H16ClNO3
Molecular Weight335.78 g/mol
AppearanceYellow to off-white solid
Storage Conditions2-8°C

Antimicrobial Activity

Preliminary studies suggest that 2-Chloro-6-[(4-methoxyphenyl)methoxy]quinolin-3-yl]methanol exhibits significant antimicrobial properties. Its structural similarity to known antibacterial agents indicates potential efficacy against various bacterial strains. Computational predictions using tools like PASS (Prediction of Activity Spectra for Substances) have indicated its ability to act on specific biological targets, including enzymes and receptors involved in bacterial metabolism .

Anticancer Potential

The anticancer activity of quinoline derivatives has been widely documented, and this compound is no exception. Research indicates that compounds with similar structures often demonstrate antiproliferative effects against various cancer cell lines. For instance, related quinoline derivatives have shown IC50 values in the low micromolar range against cancer cells such as COLO205 (colorectal adenocarcinoma) and H460 (non-small-cell lung cancer) .

In vitro studies have demonstrated that modifications to the quinoline structure can enhance anticancer activity. For example, derivatives with methoxy groups have been linked to improved cytotoxicity profiles, suggesting that 2-Chloro-6-[(4-methoxyphenyl)methoxy]quinolin-3-yl]methanol may also possess similar properties .

Case Studies

  • Anticancer Activity : A study on related quinoline compounds reported significant antiproliferative activity against multiple cancer cell lines, with IC50 values ranging from 0.32 μM to 0.89 μM for various derivatives . This highlights the potential for 2-Chloro-6-[(4-methoxyphenyl)methoxy]quinolin-3-yl]methanol to be effective against cancer cells.
  • Molecular Docking Studies : Molecular docking studies have been employed to elucidate the mechanisms of action for quinoline derivatives. These studies suggest that such compounds can bind effectively to tubulin, inhibiting microtubule polymerization, which is crucial for cancer cell division .

Structure-Activity Relationship (SAR)

The structure-activity relationship of quinoline derivatives indicates that modifications at specific positions can significantly influence biological activity. For instance:

  • Chloro Substituent : Enhances lipophilicity and may improve membrane permeability.
  • Methoxy Groups : Contribute to increased potency and selectivity against cancer cells.

Q & A

Basic: What synthetic methodologies are recommended for preparing [2-Chloro-6-[(4-methoxyphenyl)methoxy]quinolin-3-yl]methanol?

Methodological Answer:
The synthesis typically involves:

  • Step 1: Reacting a chloromethylquinoline precursor (e.g., 2-chloro-3-chloromethylquinoline) with a substituted phenol (e.g., 4-methoxybenzyl alcohol) under nucleophilic substitution conditions. Use a base like K₂CO₃ in refluxing acetonitrile to facilitate the reaction .
  • Step 2: Purification via column chromatography (e.g., petroleum ether/ethyl acetate gradient) followed by recrystallization in ethanol to obtain high-purity crystals .
  • Key Considerations: Monitor reaction progress using TLC, and optimize stoichiometry to minimize byproducts like unreacted phenol or dimerization.

Basic: How can the molecular structure of this compound be validated experimentally?

Methodological Answer:

  • X-ray Crystallography: Use single-crystal X-ray diffraction (SCXRD) with a diffractometer (e.g., Oxford Xcalibur Eos CCD). Refine data using SHELXL97 for structure solution and SHELXS97 for refinement .
  • Hydrogen Placement: Constrain H-atom positions using the riding model with isotropic displacement parameters (Uiso = 1.2–1.5×Ueq of the parent atom) .
  • Validation Tools: Employ PLATON for symmetry checks and ORTEP-3 for visualizing anisotropic displacement ellipsoids .

Example Crystallographic Data (from analogous quinoline derivatives):

ParameterValue
Space groupMonoclinic, P1
Unit cell dimensionsa = 9.7396(4) Å, b = 10.5520(3) Å, c = 13.0108(4) Å
Dihedral anglesQuinoline-phenoxy: 7.55(6)°; Quinoline-phenyl: 62.59(4)°

Advanced: How can hydrogen bonding and π-π interactions stabilize the crystal lattice?

Methodological Answer:

  • Hydrogen Bond Analysis: Use PLATON to identify O–H⋯O/N and C–H⋯O interactions. For example, O–H⋯O bonds (2.35–2.95 Å) and π-π stacking (centroid distances: 3.612–3.771 Å) contribute to lattice stability .
  • Graph Set Analysis: Classify hydrogen-bonding patterns (e.g., R₂²(8) motifs) to understand supramolecular assembly .
  • Visualization: Generate packing diagrams using ORTEP-3 or Mercury to highlight intermolecular interactions .

Advanced: How to resolve contradictions in crystallographic refinement (e.g., disorder or twinning)?

Methodological Answer:

  • Disorder Handling: Split disordered atoms into multiple sites with occupancy factors summing to 1. Use SHELXL restraints (e.g., SIMU, DELU) to stabilize refinement .
  • Twinning: For twinned crystals, apply the TwinRotMat option in SHELXL and validate with the Hooft parameter (|Y| < 0.05) .
  • Validation Metrics: Check R-factor convergence (R₁ < 0.05), ADP consistency, and absence of outliers in the Hirshfeld surface analysis .

Basic: What in vitro assays are suitable for preliminary bioactivity screening?

Methodological Answer:

  • Cytotoxicity: Use MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ determination. Compare against controls like doxorubicin .
  • Target Interaction: Employ fluorescence quenching or surface plasmon resonance (SPR) to study binding to enzymes (e.g., kinases) or DNA .
  • Dose Optimization: Conduct dose-response curves (1–100 µM) in triplicate to ensure reproducibility .

Advanced: How to analyze substituent effects on reactivity using computational methods?

Methodological Answer:

  • DFT Calculations: Optimize geometry at the B3LYP/6-31G(d) level. Calculate Fukui indices to predict electrophilic/nucleophilic sites .
  • Mechanistic Studies: Simulate reaction pathways (e.g., methoxy group substitution) using Gaussian09 with solvent models (e.g., PCM for methanol) .
  • Docking Studies: Use AutoDock Vina to model interactions with biological targets (e.g., DNA topoisomerase II) based on crystal structure data .

Advanced: How to address low yields in nucleophilic substitution steps?

Methodological Answer:

  • Reagent Optimization: Replace Ag₂SO₄ with milder bases (e.g., NaH) to reduce side reactions .
  • Solvent Screening: Test polar aprotic solvents (DMF, DMSO) to enhance nucleophilicity of the methoxyphenyl group .
  • Catalyst Use: Introduce phase-transfer catalysts (e.g., tetrabutylammonium bromide) to accelerate reaction kinetics .

Basic: What spectroscopic techniques confirm functional group integrity?

Methodological Answer:

  • NMR:
    • ¹H NMR: Identify methoxy (-OCH₃) singlet at δ 3.8–4.0 ppm and quinoline aromatic protons at δ 7.5–8.5 ppm .
    • ¹³C NMR: Confirm carbonyl (C=O) at δ 165–170 ppm and chlorinated carbons at δ 110–120 ppm .
  • MS: Validate molecular ion peaks ([M+H]⁺) using ESI-MS and compare with theoretical m/z .

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